molecular formula C10H11F3 B1390678 1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene CAS No. 1204295-78-2

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene

Cat. No.: B1390678
CAS No.: 1204295-78-2
M. Wt: 188.19 g/mol
InChI Key: CSHZLCPMFZLFQT-UHFFFAOYSA-N
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Description

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene is a synthetic organic compound with the molecular formula C10H11F3O and a molecular weight of 204.19 g/mol . This compound features a benzene ring disubstituted with a methyl group and a 1,1,1-trifluoropropan-2-yl group. The presence of the trifluoromethyl (CF3) group is of significant interest in chemical research, as this moiety is known to dramatically influence a molecule's properties, including its metabolic stability, lipophilicity, and overall bioavailability. This makes such compounds valuable building blocks in advanced synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. While the precise biological activity of this specific molecule may not be fully characterized, structural analogs like para-cymene (1-methyl-4-propan-2-ylbenzene) are known from natural sources and have documented biological activities. For instance, studies on para-cymene, a minor structural variant, have shown it to be an active component of thyme oil with potential for ameliorating cholinergic dysfunction in models of neurodegenerative disease . Researchers may therefore investigate this compound for similar biological applications or as a fluorinated analog in structure-activity relationship (SAR) studies. Its primary research applications are anticipated in medicinal chemistry as a novel scaffold, in material science due to the influence of fluorine on electronic properties, and as a key intermediate in the synthesis of more complex, fluorinated molecules. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-methyl-4-(1,1,1-trifluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-7-3-5-9(6-4-7)8(2)10(11,12)13/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZLCPMFZLFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232696
Record name 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-78-2
Record name 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(2,2,2-trifluoro-1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Metal-Free Decarboxylative Trifluoromethylation

One efficient approach to synthesize trifluoroalkylated arenes involves a metal-free decarboxylative trifluoromethylation method. This method uses readily available ketones and trifluoromethylation reagents under mild conditions without the need for transition metals, which is advantageous for green chemistry and scalability.

  • The reaction proceeds via difluoroolefination of the ketone precursor using a phosphonium salt reagent such as (Me2N)3P+CF2CO2– in toluene solvent at 100 °C.
  • Subsequent hydrofluorination of the difluoroolefin intermediate is achieved using tetrabutylammonium fluoride (TBAF) in a biphasic solvent system of toluene and dimethylacetamide (DMA) to improve conversion efficiency.
  • Optimization studies identified that 3 equivalents of TBAF (1.0 M in THF) and a solvent mixture of PhMe/DMA (3:1) provide the best yields.
  • This method avoids metal catalysts and uses mild conditions, making it suitable for sensitive substrates.
Step Reagents/Conditions Outcome
Difluoroolefination (Me2N)3P+CF2CO2–, toluene, 100 °C Difluoroolefin intermediate
Hydrofluorination TBAF (3 equiv), PhMe/DMA (3:1), room temp 1,1,1-Trifluoropropyl arene

This metal-free approach was reported with good yields and high selectivity for β,β,β-trifluoroethylarenes.

Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with Trifluoropropene Derivatives

Another well-documented method involves palladium-catalyzed cross-coupling reactions between arylboronic acids and trifluoropropene derivatives:

  • Arylboronic acid (4 mmol) is reacted with 2-bromo-3,3,3-trifluoropropene or 1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene (4 mmol) in the presence of Pd(PPh3)2Cl2 catalyst (3 mol%) and aqueous potassium carbonate (2.0 M).
  • The reaction is carried out in tetrahydrofuran (THF) at 60 °C for 12 hours under an inert atmosphere.
  • After aqueous workup and extraction, the crude product is purified by flash chromatography to yield the trifluoropropyl-substituted aromatic compound.
  • This method allows for the regioselective formation of trifluoropropylated arenes with moderate to high yields (70–84%).
Parameter Details
Catalyst Pd(PPh3)2Cl2 (3 mol%)
Base K2CO3 aqueous (2.0 M)
Solvent THF
Temperature 60 °C
Reaction time 12 hours
Purification Flash chromatography (petroleum ether/ethyl acetate gradient)
Yield range 70–84%

This palladium-catalyzed protocol is versatile and applicable to various substituted arylboronic acids, enabling the synthesis of diverse trifluoropropylated aromatic compounds.

Friedel-Crafts Alkylation Using Trifluoropropyl Precursors

Friedel-Crafts alkylation is a classical method to introduce alkyl groups onto aromatic rings, and it has been adapted for trifluoropropylation:

  • The reaction typically involves the use of trifluoropropyl halides or trifluoropropyl-containing electrophiles with methyl-substituted benzene under Lewis acid catalysis (e.g., AlCl3).
  • This method allows direct alkylation at the para position relative to the methyl group due to electronic directing effects.
  • However, the presence of the trifluoromethyl group can reduce electrophilicity, requiring optimized conditions such as increased temperature or longer reaction times.
  • Side reactions and rearrangements can occur, so purification and characterization are critical.
Reaction Component Typical Conditions
Electrophile 1,1,1-Trifluoropropyl halide
Aromatic substrate p-Xylene (1-methylbenzene)
Catalyst Lewis acid (AlCl3)
Solvent Dichloromethane or neat
Temperature Ambient to reflux
Yield Variable; moderate to good

This method is less commonly employed due to the sensitivity of trifluoropropyl electrophiles but remains a viable route in some synthetic schemes.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield
Metal-Free Decarboxylative (Me2N)3P+CF2CO2–, TBAF, PhMe/DMA, 100 °C Metal-free, mild, green Requires careful solvent mix Moderate to high
Pd-Catalyzed Cross-Coupling Pd(PPh3)2Cl2, arylboronic acid, K2CO3, THF, 60 °C Versatile, regioselective Uses Pd catalyst, longer time 70–84%
Friedel-Crafts Alkylation Trifluoropropyl halide, AlCl3, aromatic solvent Direct alkylation, classical Side reactions, harsh conditions Moderate

Research Findings and Notes

  • The metal-free decarboxylative trifluoromethylation method offers a sustainable alternative to transition-metal catalysis, with optimized solvent systems improving product yield and purity.
  • Palladium-catalyzed cross-coupling remains the most widely applicable and reliable method for the synthesis of trifluoropropylated aromatics, with well-established protocols and scalability.
  • Friedel-Crafts alkylation, while classical, is less favored due to potential side reactions and the challenging electrophilicity of trifluoropropyl halides but can be useful in certain contexts.
  • Characterization of products typically involves ^1H NMR, ^13C NMR, ^19F NMR, and high-resolution mass spectrometry to confirm the trifluoropropyl substitution pattern and purity.

Chemical Reactions Analysis

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique chemical properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene 1,1,1-Trifluoropropan-2-yl C₁₁H₁₁F₃ ~200.2 High polarity, potential antiviral use N/A
1-Methyl-4-(1-methylpropyl)benzene 1-Methylpropyl (sec-butyl) C₁₁H₁₆ 148.24 Hydrophobic, used in fuel additives
1-Methyl-4-(2,2,3,3-tetrafluorocyclobutyl)benzene 2,2,3,3-Tetrafluorocyclobutyl C₁₁H₁₀F₄ 218.19 Enhanced thermal stability
1-Methyl-4-isopropenylbenzene Isopropenyl C₁₀H₁₂ 132.21 Precursor in polymer synthesis
Bersacapavirum (Antiviral Agent) Trifluoropropan-2-yl sulfamoyl C₁₇H₁₅F₃N₄O₃S 412.38 Antiviral activity

Key Comparisons :

  • Electron Effects : The trifluoropropan-2-yl group in the target compound provides stronger electron-withdrawing effects compared to alkyl groups (e.g., sec-butyl in ) or isopropenyl groups (), making it more reactive in electrophilic substitution reactions.
  • Polarity and Solubility: Fluorine atoms increase polarity and reduce hydrophobicity relative to non-fluorinated analogs like 1-methyl-4-(1-methylpropyl)benzene . This enhances solubility in polar solvents, critical for pharmaceutical formulations (e.g., bersacapavirum ).
  • Thermal Stability : Fluorinated cyclobutyl derivatives () exhibit higher thermal stability than linear trifluoropropyl groups, suggesting that substituent geometry impacts material science applications.

Challenges and Limitations

  • Synthetic Complexity : Introducing trifluoropropyl groups requires specialized reagents (e.g., AgClO₄ ) and poses challenges in regioselectivity.
  • Environmental Persistence : Fluorinated compounds often exhibit environmental persistence, necessitating careful disposal and regulatory compliance .

Biological Activity

1-Methyl-4-(1,1,1-trifluoropropan-2-yl)benzene, with the molecular formula C10H11F3 and a molecular weight of 188.19 g/mol, is an organic compound characterized by a benzene ring substituted with a methyl group and a trifluoropropyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The trifluoropropyl substituent significantly influences the compound's lipophilicity and reactivity, enhancing its ability to penetrate biological membranes and interact with various molecular targets. These properties make it a candidate for studying enzyme interactions and metabolic pathways, as well as potential therapeutic applications.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating penetration into cells where it can modulate enzyme activity and receptor binding. This interaction can lead to alterations in signal transduction pathways and various biological effects.

Anticancer Properties

Research has indicated that compounds similar to this compound may exhibit anticancer properties by stabilizing microtubules and preventing their collapse. For instance, studies on microtubule-stabilizing agents have shown that certain structural analogs can inhibit cancer cell growth by disrupting mitotic processes .

Enzyme Interaction Studies

The compound has been investigated for its ability to interact with specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis .

Neuroprotective Effects

There is emerging evidence suggesting potential neuroprotective effects of this compound through modulation of tau protein interactions in neuronal cells. This could have implications for treating neurodegenerative diseases where tau hyperphosphorylation is a contributing factor .

Case Studies

Study ReferenceFocusFindings
Microtubule StabilizationIdentified compounds that prevent microtubule collapse linked to cancer cell proliferation.
Enzyme InteractionInvestigated the impact on cytochrome P450 enzymes, suggesting implications for pharmacokinetics.
NeuroprotectionExplored interactions with tau protein, indicating potential for neuroprotective therapies.

Research Applications

This compound serves as a valuable building block in organic synthesis, particularly in drug development. Its unique chemical properties make it useful for:

  • Pharmaceutical Development : As a precursor for synthesizing drugs with anti-inflammatory and analgesic properties.
  • Chemical Research : In studies focused on enzyme interactions and metabolic pathways.
  • Material Science : In the production of specialty chemicals and polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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